

A Guide to a Validated Bioanalytical Method for Nifuroxazide Quantification

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Compound of Interest

Compound Name: Nifuroxazide-d4

Cat. No.: B15610243

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Due to the limited availability of public inter-laboratory comparison data for **Nifuroxazide-d4** assays, this guide provides a comprehensive review of a state-of-the-art, fully validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The data and protocols presented here are derived from a study by D'Avolio et al. (2022) and serve as a benchmark for researchers, scientists, and drug development professionals engaged in the bioanalysis of Nifuroxazide. The deuterated internal standard, **Nifuroxazide-d4**, is implicitly used within this methodology for accurate quantification.

Data Presentation

The following tables summarize the quantitative performance of the validated HPLC-MS/MS assay for the determination of Nifuroxazide in a plasma matrix.

Table 1: Assay Linearity and Sensitivity

Parameter	Value
Calibration Curve Range	1.0 - 100.0 ng/mL
Lower Limit of Quantification (LLOQ)	1.0 ng/mL
LLOQ Accuracy (%)	97.6%

| LLOQ Precision (CV%) | 13.2% |

Table 2: Intra-Day Accuracy and Precision (n=5)

QC Level	Nominal Conc. (ng/mL)	Measured Conc. (Mean, ng/mL)	Accuracy (%)	Precision (CV%)
Low (QCL)	3.0	2.8	94.8%	6.4%
Medium (QCM)	15.0	13.5	90.2%	4.0%

| High (QCH) | 75.0 | 69.1 | 92.1% | 4.4% |

Table 3: Inter-Day Accuracy and Precision (n=5)

QC Level	Nominal Conc. (ng/mL)	Measured Conc. (Mean, ng/mL)	Accuracy (%)	Precision (CV%)
Low (QCL)	3.0	2.9	97.1%	7.9%
Medium (QCM)	15.0	13.9	92.9%	4.8%

| High (QCH) | 75.0 | 69.8 | 93.1% | 5.3% |

Experimental Protocols

The methodologies detailed below are critical for replicating the performance data presented above.

1. Sample Preparation: Protein Precipitation

- Standard/QC Preparation: Combine 90 μ L of blank plasma with 10 μ L of the appropriate Nifuroxazide working solution.
- Internal Standard Addition: Add 10 μ L of **Nifuroxazide-d4** internal standard (IS) working solution to 100 μ L of each sample (standards, QCs, and study samples).
- Precipitation: Add 400 μ L of methanol containing 0.1% formic acid to each sample.

- Vortexing: Vortex-mix the samples for 2 minutes.
- Centrifugation: Centrifuge the samples at 15,900 x g for 10 minutes at a temperature of 4°C.
- Transfer: Carefully transfer the resulting supernatant to a clean glass vial for analysis.
- Injection: Inject 5 µL of the supernatant into the HPLC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

- System: Agilent 1200 series HPLC
- Column: XDB C18 (50 × 2.1 mm, 1.8 µm particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Methanol
- Gradient Elution:
 - 0.0 - 0.5 min: 30% B
 - 0.5 - 3.0 min: 30% to 90% B
 - 3.0 - 4.0 min: Hold at 90% B
 - 4.0 - 4.1 min: 90% to 30% B
 - 4.1 - 5.0 min: Hold at 30% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 25°C

3. Mass Spectrometry (MS) Conditions

- System: Varian 310-MS TQ mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive

- Scan Type: Selected Reaction Monitoring (SRM)
- SRM Transitions:
 - Nifuroxazide:m/z 276.1 → 134.0
 - **Nifuroxazide-d4** (IS):m/z 280.1 → 138.0
- Key Ion Source Parameters:
 - Needle Voltage: 5000 V
 - Nebulizing Gas (N₂): 55 psi
 - Drying Gas (N₂): 55 psi at 350°C

Mandatory Visualization

The diagram below illustrates the logical workflow of the Nifuroxazide bioanalytical assay, from sample handling to final data generation.



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Caption: Workflow of the HPLC-MS/MS method for Nifuroxazide quantification.

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